

1-methyl-1H-pyrazole-4-carbohydrazide chemical properties

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B068241

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An In-Depth Technical Guide to **1-methyl-1H-pyrazole-4-carbohydrazide**

Introduction

1-methyl-1H-pyrazole-4-carbohydrazide is a heterocyclic organic compound featuring a pyrazole ring N-methylated at position 1, with a carbohydrazide functional group at position 4. This molecule serves as a pivotal building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, while the carbohydrazide moiety offers a versatile handle for synthetic elaboration, enabling the construction of diverse molecular libraries.^{[1][2]} Pyrazole-containing compounds are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4]} This guide provides a detailed examination of the core chemical properties, synthesis, characterization, and reactivity of **1-methyl-1H-pyrazole-4-carbohydrazide** for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of **1-methyl-1H-pyrazole-4-carbohydrazide** are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and procurement.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₄ O	PubChem[5]
Molecular Weight	140.14 g/mol	Santa Cruz Biotechnology[6]
CAS Number	170020-91-4	Sigma-Aldrich
IUPAC Name	1-methyl-1H-pyrazole-4-carbohydrazide	Sigma-Aldrich
InChI Key	SQXMGIRXVMUSLR-UHFFFAOYSA-N	PubChem[5]
Monoisotopic Mass	140.06981 Da	PubChem[5]
Predicted XlogP	-1.2	PubChem[5]
Storage Temperature	2-8°C, inert atmosphere, keep in dark place	Sigma-Aldrich

Synthesis and Experimental Protocols

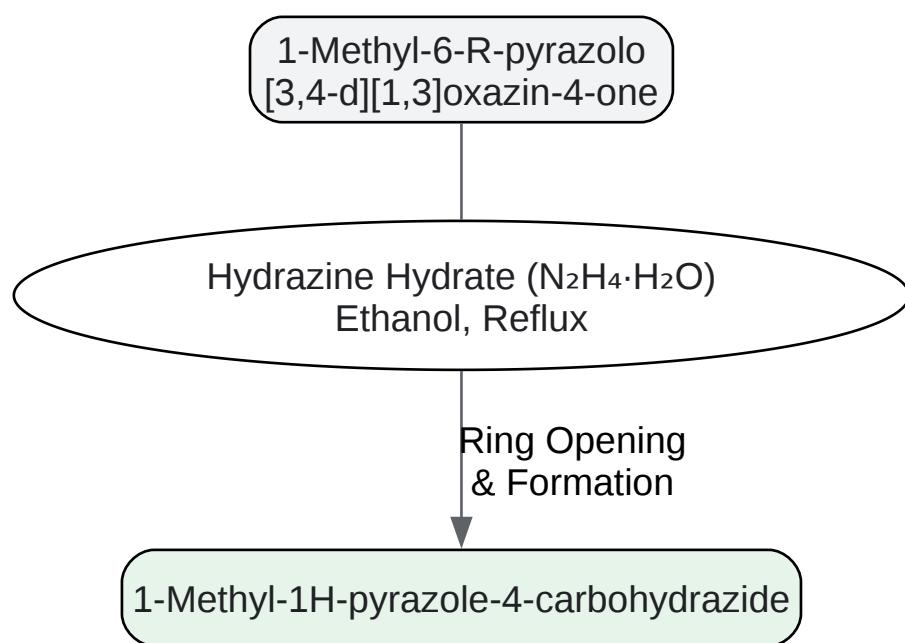
The synthesis of pyrazole-4-carbohydrazides requires careful selection of precursors and reaction conditions. Direct conversion from the corresponding ethyl or methyl ester (e.g., ethyl 1-methyl-1H-pyrazole-4-carboxylate) by refluxing with hydrazine hydrate is often unsuccessful. [3][7] A more reliable and higher-yielding approach involves the nucleophilic attack of hydrazine on a more reactive precursor, such as a pyrazolo[3,4-d][7][8]oxazin-4-one.

Protocol: Synthesis from a Pyrazolo[3,4-d][8][9]oxazin-4-one Precursor

This procedure is adapted from established methods for preparing analogous pyrazole-4-carbohydrazide derivatives and offers yields typically in the 70-90% range.[3][7] The causality behind this preferred route lies in the high reactivity of the oxazinone ring, which readily undergoes ring-opening upon nucleophilic attack by hydrazine hydrate, followed by formation of the stable carbohydrazide product.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 1-methyl-6-substituted-pyrazolo[3,4-d][7][8]oxazin-4(1H)-one (1.0 eq), in a suitable solvent such as ethanol.
- Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 eq) to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 h), monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and soluble impurities.
- Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final **1-methyl-1H-pyrazole-4-carbohydrazide** as a solid.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.



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Caption: Synthesis of **1-methyl-1H-pyrazole-4-carbohydrazide**.

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for **1-methyl-1H-pyrazole-4-carbohydrazide**.

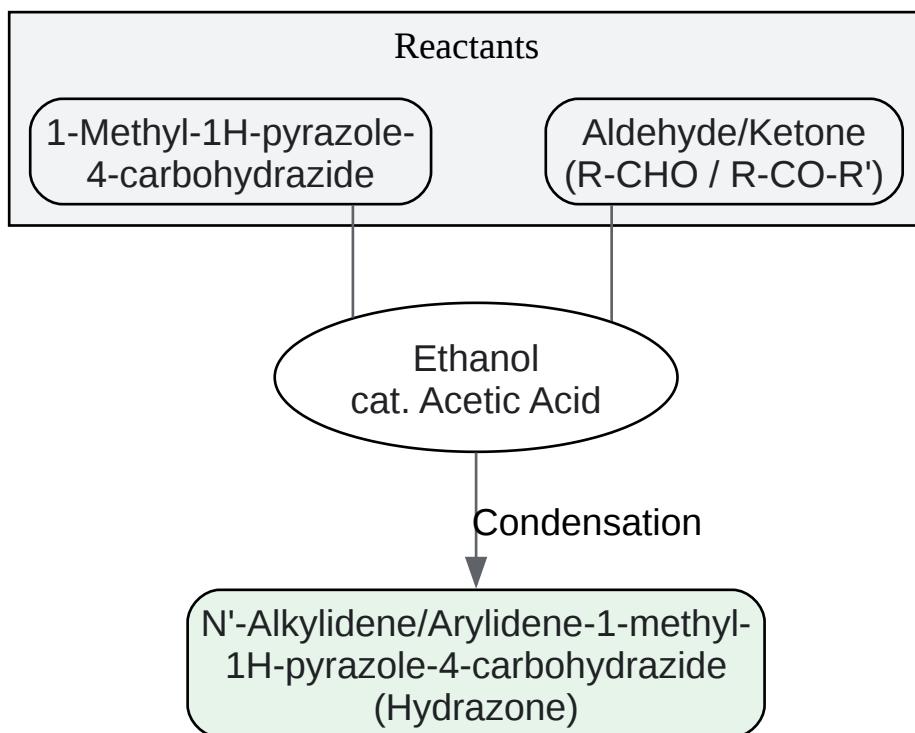
Technique	Expected Observations
¹ H NMR	Pyrazole Ring Protons: Two singlets in the aromatic region (approx. δ 7.5-8.5 ppm). N-Methyl Group: A singlet around δ 3.8-4.0 ppm (3H). Hydrazide NH ₂ : A broad singlet, exchangeable with D ₂ O, around δ 4.4 ppm. ^[7] Hydrazide NH: A broad singlet, exchangeable with D ₂ O, typically downfield (approx. δ 9.0-10.0 ppm).
¹³ C NMR	Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Pyrazole Ring Carbons: Three distinct signals in the aromatic region (approx. δ 110-145 ppm). N-Methyl Carbon: A signal around δ 35-40 ppm.
IR Spectroscopy	N-H Stretching: Broad bands in the 3200-3400 cm ⁻¹ region from the -NHNH ₂ group. C=O Stretching: A strong, sharp absorption band around 1640-1680 cm ⁻¹ . C=N & C=C Stretching: Absorptions in the 1500-1600 cm ⁻¹ region.
Mass Spec (EI)	Molecular Ion (M ⁺): A peak at m/z corresponding to the molecular weight (140.14). Key fragmentation patterns may include the loss of the hydrazino group (-NHNH ₂) or the entire carbohydrazide moiety.

Chemical Reactivity and Derivatization

The chemical utility of **1-methyl-1H-pyrazole-4-carbohydrazide** stems from the reactivity of the terminal $-\text{NH}_2$ group of the carbohydrazide moiety. This group is a potent nucleophile, enabling a wide array of derivatization reactions.

Formation of Hydrazones

The most common reaction is condensation with aldehydes or ketones to form N'-substituted hydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). The resulting hydrazones are valuable intermediates for synthesizing more complex heterocyclic systems or can be final target molecules with biological activity themselves.^[9]



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Caption: Derivatization via hydrazone formation.

Cyclization Reactions

The carbohydrazide can also be used in cyclization reactions to form five- or six-membered heterocycles, such as 1,3,4-oxadiazoles or pyrimidines, further expanding its synthetic utility.

Applications in Research and Drug Development

1-methyl-1H-pyrazole-4-carbohydrazide is primarily used as an intermediate in the synthesis of potential therapeutic agents. The carbohydrazide moiety is a key pharmacophoric group in several classes of drugs.^[1] Derivatives have been explored for a variety of biological targets:

- Anticancer Agents: Many pyrazole-hydrazone derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines.^{[2][4]}
- Antimicrobial Agents: The scaffold is used to develop new compounds with potential antibacterial, antifungal, and antileishmanial properties.^{[1][3]}
- Enzyme Inhibitors: The structural features of pyrazole carbohydrazides make them suitable candidates for designing inhibitors for enzymes like α -glucosidase and α -amylase.^[10]

Safety and Handling

While a specific, comprehensive safety profile for **1-methyl-1H-pyrazole-4-carbohydrazide** is not widely published, data from structurally related pyrazole aldehydes and carboxylic acids suggest that it should be handled with care.^{[11][12]}

- General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- GHS Hazards (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

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